molecular formula C11H14O3 B14342571 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate CAS No. 93913-10-1

3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate

Cat. No.: B14342571
CAS No.: 93913-10-1
M. Wt: 194.23 g/mol
InChI Key: IZWZUDCACJAPII-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, an acetate group, and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-acetoxy-3-butene with specific catalysts and reagents under controlled conditions. For example, the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and caesium carbonate in tetrahydrofuran at elevated temperatures can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated hydrocarbon .

Scientific Research Applications

3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that facilitate its conversion into active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-yl acetate: A simpler ester with similar structural features.

    4-Arylbut-3-en-2-yl esters: Compounds with an aryl group instead of a cyclopentene ring.

Uniqueness

3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its combination of a cyclopentene ring and a butenyl side chain, which imparts distinct chemical properties and reactivity compared to simpler esters .

Properties

CAS No.

93913-10-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3-but-3-en-2-yl-4-oxocyclopent-2-en-1-yl) acetate

InChI

InChI=1S/C11H14O3/c1-4-7(2)10-5-9(6-11(10)13)14-8(3)12/h4-5,7,9H,1,6H2,2-3H3

InChI Key

IZWZUDCACJAPII-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC(CC1=O)OC(=O)C

Origin of Product

United States

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